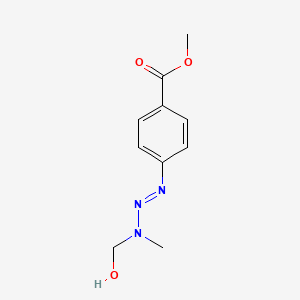
Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate is an organic compound with a complex structure that includes a benzoate ester and a triazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate typically involves multiple steps. One common method starts with the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . This forms methyl benzoate, which can then undergo further reactions to introduce the triazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl benzoate: Used as a fragrance and flavoring agent.
Uniqueness
Methyl 4-(3-(hydroxymethyl)-3-methyl-1-triazenyl)benzoate is unique due to the presence of the triazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
69467-93-2 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
methyl 4-[[hydroxymethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C10H13N3O3/c1-13(7-14)12-11-9-5-3-8(4-6-9)10(15)16-2/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
BLAFWWCVPZFQTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CO)N=NC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


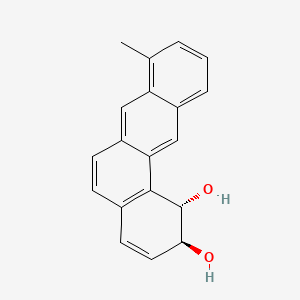

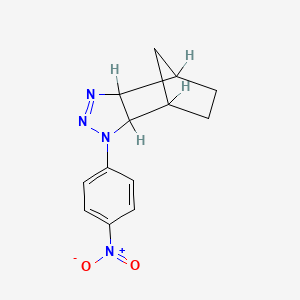
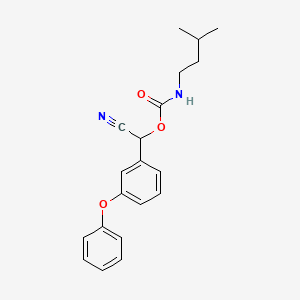


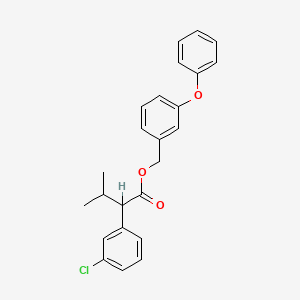
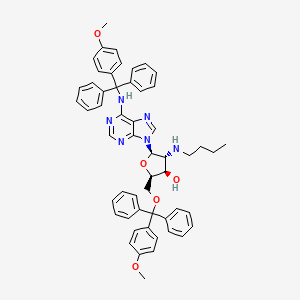
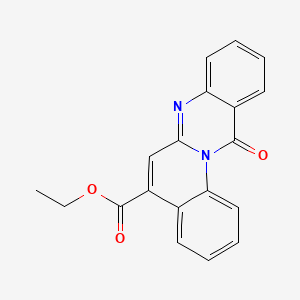

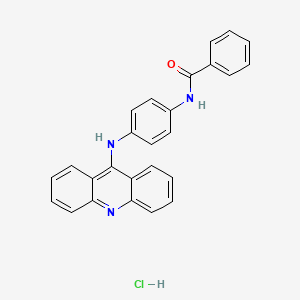
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)

![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
